3-bromo-N-methoxy-N-methylpicolinamide

Vue d'ensemble

Description

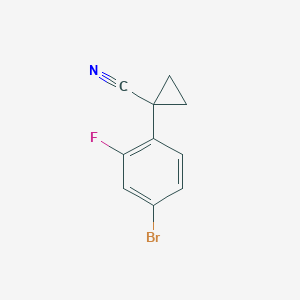

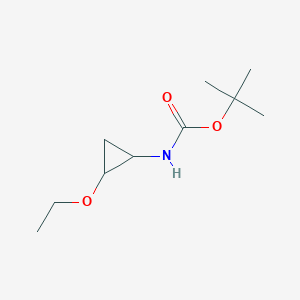

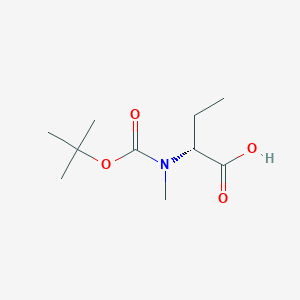

3-bromo-N-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Telescoping Process in Synthesis

The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in drug discoveries, has been synthesized more efficiently. The process chemistry labs improved the synthesis route, reducing isolation processes from four to two and increasing the total yield by 18%, thereby accelerating the supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Asymmetric Syntheses of Hancock Alkaloids

The compound was part of a synthetic pathway for Hancock alkaloids, utilizing enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide for conjugate addition, followed by Buchwald-Hartwig coupling to form the tetrahydroquinoline ring. This process achieved the synthesis of several alkaloids, including (-)-cuspareine and (-)-galipinine, providing a foundation for further medicinal exploration (Davies et al., 2018).

Inhibition of Steroid 5alpha Reductases

The compound participated in a Negishi-type coupling reaction, leading to the creation of inhibitors of steroid 5alpha reductases. The inhibitory activity was found to depend on the structure of the heterocycle and the N,N-dialkylamide substituent size. This discovery is significant in the development of drugs targeting hormonal conditions (Baston, Palusczak, & Hartmann, 2000).

Cobalt-Catalyzed Cyclization for Isoquinolone Derivatives

The compound was used in the cyclization of substituted N-methoxy benzamides with alkynes, catalyzed by a cobalt complex, to produce isoquinolone derivatives. This process is compatible with various functional groups, showcasing the versatility of the compound in complex chemical reactions (Sivakumar, Vijeta, & Jeganmohan, 2016).

Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines

Bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides. These compounds, including new brominated tyrosine derivatives and brominated 1,2,3,4-tetrahydroisoquinolines, were synthesized using the compound as a starting material. The research indicates a potential for developing novel therapeutic agents from marine resources (Ma et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXGJIVYTZGDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)